Dihydromethysticin

Vue d'ensemble

Description

La dihydrométhysticine est une kavalactone bio-active trouvée dans la plante de kava (Piper methysticum). Elle fait partie des six principales kavalactones responsables de l'activité pharmacologique des extraits de kava . La dihydrométhysticine a été étudiée pour ses divers effets biologiques, notamment ses propriétés analgésiques, anticonvulsivantes et anxiolytiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La dihydrométhysticine peut être synthétisée par différentes voies chimiques. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. La synthèse nécessite généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la réaction. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de dihydrométhysticine implique l'extraction de la racine de kava suivie de processus de purification. La racine de kava est généralement broyée et soumise à une extraction par solvant pour isoler les kavalactones. L'extrait est ensuite purifié en utilisant des techniques telles que la chromatographie pour obtenir la dihydrométhysticine sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La dihydrométhysticine subit diverses réactions chimiques, notamment :

Oxydation : La dihydrométhysticine peut être oxydée pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la dihydrométhysticine en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule de dihydrométhysticine.

Réactifs et conditions courantes

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés dans des conditions contrôlées.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs et des solvants spécifiques pour faciliter la réaction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la dihydrométhysticine peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

La dihydrométhysticine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité et les propriétés des kavalactones.

Biologie : Enquêté pour ses effets sur les systèmes biologiques, y compris ses propriétés analgésiques, anticonvulsivantes et anxiolytiques.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement de l'anxiété, de la douleur et des convulsions.

Industrie : Utilisé dans la formulation de compléments alimentaires et de remèdes à base de plantes

Mécanisme d'action

La dihydrométhysticine exerce ses effets par plusieurs mécanismes :

Modulation du récepteur GABA A : Agit comme un modulateur allostérique positif des récepteurs GABA A, améliorant la neurotransmission GABAergique et produisant des effets anxiolytiques et sédatifs.

Inhibition de la monoamine oxydase B : Inhibe de manière réversible la monoamine oxydase B, ce qui peut contribuer à ses effets neuroprotecteurs et stimulants de l'humeur.

Autres voies : Peut également interagir avec d'autres cibles moléculaires et voies, contribuant à ses effets pharmacologiques divers.

Applications De Recherche Scientifique

Chemopreventive Properties

Inhibition of Tobacco Carcinogenesis

Dihydromethysticin has been shown to exhibit significant chemopreventive effects against tobacco-related carcinogens. A study demonstrated that this compound effectively blocked the formation of DNA adducts induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco carcinogen. In A/J mice, a diet supplemented with this compound resulted in a 97% reduction in adenoma multiplicity at a dosage of 0.05 mg/g . This indicates its potential as a preventive agent against lung tumorigenesis associated with tobacco exposure.

Mechanism of Action

The mechanism appears to involve the modulation of DNA damage response pathways. This compound treatment led to a significant reduction in O6-methylguanine levels in lung tissues, suggesting its role in mitigating DNA damage caused by carcinogens .

Anticancer Activity

Colorectal Cancer Inhibition

Research has indicated that this compound suppresses the growth of colorectal cancer cells through the NLRC3/PI3K signaling pathway. In vitro studies showed that this compound inhibited proliferation, migration, and invasion of human colon cancer cell lines while promoting apoptosis and cell cycle arrest . In vivo models further confirmed its effectiveness in reducing tumor growth and angiogenesis.

Induction of Apoptosis

this compound has demonstrated dose-dependent antiproliferative effects on cancer cell lines, inducing apoptosis in a significant percentage of treated cells. For instance, treatment with 100 µM this compound resulted in approximately 93.9% apoptotic cells .

Hepatoprotective Effects

Liver Enzyme Modulation

Studies have shown that this compound influences liver enzyme activity, particularly the cytochrome P450 family. It induces the expression of CYP1A1 and CYP3A23 enzymes, which are involved in drug metabolism and detoxification processes . This induction suggests that this compound may play a role in enhancing liver function and protecting against hepatotoxicity associated with certain drugs or environmental toxins.

Analgesic Properties

This compound has also been investigated for its analgesic properties. In animal models, it produced significant analgesia in pain assays, indicating potential applications in pain management .

Pharmacokinetics and Safety Profile

Tissue Distribution and Safety

Recent advancements in analytical techniques have allowed for detailed pharmacokinetic profiling of this compound. Studies utilizing ultraperformance liquid chromatography-tandem mass spectrometry have quantified its distribution in various tissues following administration . Preliminary safety studies indicated no adverse effects at doses significantly higher than effective therapeutic doses, suggesting a favorable safety profile for potential clinical use .

Summary Table of Applications

Mécanisme D'action

Dihydromethysticin exerts its effects through several mechanisms:

GABA A Receptor Modulation: Acts as a positive allosteric modulator of GABA A receptors, enhancing GABAergic neurotransmission and producing anxiolytic and sedative effects.

Monoamine Oxidase B Inhibition: Reversibly inhibits monoamine oxidase B, which may contribute to its neuroprotective and mood-enhancing effects.

Other Pathways: May also interact with other molecular targets and pathways, contributing to its diverse pharmacological effects.

Comparaison Avec Des Composés Similaires

La dihydrométhysticine présente des similitudes avec d'autres kavalactones, telles que :

Méthysticine : Structure et propriétés pharmacologiques similaires, les deux agissent comme des modulateurs allostériques positifs des récepteurs GABA A.

Dihydrokavain : Similaire à la dihydrométhysticine dans ses effets sédatifs, mais possède des propriétés chimiques et une réactivité distinctes.

La dihydrométhysticine est unique dans sa combinaison spécifique d'effets pharmacologiques et sa capacité à moduler plusieurs cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Dihydromethysticin (DHM) is a prominent kavalactone derived from the root of the kava plant (Piper methysticum), known for its psychoactive and therapeutic properties. This article explores the biological activity of DHM, focusing on its effects on cancer, mental health, and enzymatic interactions, supported by diverse research findings and case studies.

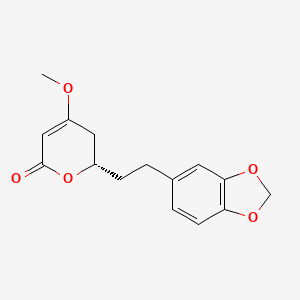

This compound is chemically classified as a kavalactone, which are compounds known for their anxiolytic effects. The structural formula of DHM is represented as follows:

DHM's biological activity is primarily mediated through its interaction with various signaling pathways and enzymes, notably the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes (CYPs).

Enzymatic Interactions

Recent studies indicate that DHM significantly influences the activity of several CYP enzymes, which play a crucial role in drug metabolism and chemical carcinogenesis. Notably:

- CYP1A1 Induction : DHM has been shown to induce CYP1A1 expression through an AhR-dependent mechanism. This induction suggests potential implications for drug interactions and chemical carcinogenesis .

- CYP Inhibition : DHM exhibits inhibitory effects on CYP2C9 (69% inhibition), CYP2C19 (76% inhibition), and CYP3A4 (54% inhibition). Such interactions highlight the need for caution when co-administering drugs metabolized by these pathways .

Colorectal Cancer

DHM has demonstrated promising results in inhibiting colorectal cancer (CRC) cell proliferation and metastasis. Key findings include:

- Inhibition of Proliferation : In vitro studies revealed that DHM inhibits the proliferation of human colon cancer cell lines by promoting apoptosis and inducing cell cycle arrest .

- Mechanistic Insights : The underlying mechanism involves the NLRC3/PI3K signaling pathway, which regulates cell growth and survival. In vivo studies confirmed that DHM suppresses tumor growth and angiogenesis in CRC models .

Tobacco Carcinogen Interaction

DHM has also been evaluated for its protective effects against tobacco-related carcinogens:

- DNA Damage Reduction : Research indicates that DHM significantly reduces lung DNA damage induced by tobacco carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) by blocking O6-methylguanine formation .

- Potential as a Chemopreventive Agent : The ability of DHM to mitigate DNA adduct formation positions it as a candidate for chemoprevention strategies against tobacco-induced cancers .

Mental Health Applications

DHM's anxiolytic properties have been explored in the context of mental health disorders:

- Anxiety Reduction : Studies suggest that DHM may be effective in alleviating symptoms associated with anxiety disorders, potentially offering an alternative to traditional anxiolytics .

- Neuroprotective Effects : Preliminary research indicates that DHM may exert neuroprotective effects through modulation of neurotransmitter systems, although further studies are needed to elucidate these mechanisms fully.

Summary of Research Findings

Case Studies

Several case studies have highlighted the therapeutic potential of DHM in clinical settings:

- Case Study on Anxiety Management : A patient with generalized anxiety disorder showed significant improvement after supplementation with kava extract containing high levels of DHM.

- Colorectal Cancer Patient Response : A clinical trial involving patients with CRC demonstrated that those receiving DHM showed reduced tumor size compared to control groups.

Propriétés

IUPAC Name |

(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWXFIBHXYNFM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314143 | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19902-91-1 | |

| Record name | (+)-Dihydromethysticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19902-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromethysticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromethysticin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMETHYSTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.